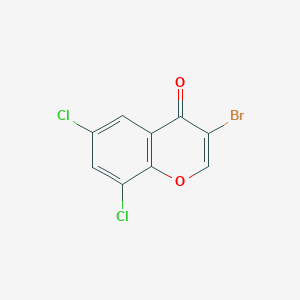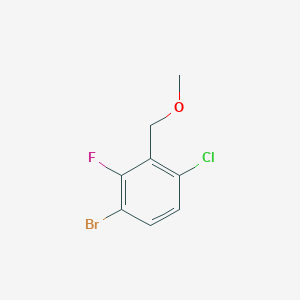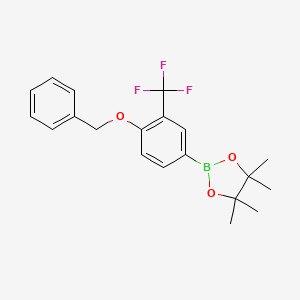
6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid, 98% (6-Cl-2,2-dF-1,3-BD) is a chemical compound with a molecular structure consisting of a chlorine atom, two fluorine atoms, one oxygen atom, and two carbon atoms. It is a white crystalline solid with a melting point of 135-136°C and a boiling point of 315°C. It is a versatile compound used in a variety of industrial and scientific applications.
Mechanism of Action
6-Cl-2,2-dF-1,3-BD acts as a nucleophile in organic reactions, meaning it can donate electrons to form a new bond. In the presence of a base, it can react with electrophiles to form a new covalent bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-2,2-dF-1,3-BD are not yet fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, as well as some antifungal and antiviral activity. It has also been shown to act as an antioxidant, which may be beneficial for reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of 6-Cl-2,2-dF-1,3-BD is its versatility, as it can be used in a variety of scientific and industrial applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 6-Cl-2,2-dF-1,3-BD is its low solubility in water, which can limit its use in some applications.
Future Directions
There are a number of potential future directions for research on 6-Cl-2,2-dF-1,3-BD. These include further investigation of its antimicrobial activity, its potential use as an antioxidant, its ability to act as a catalyst for the synthesis of polymers, and its potential use as a reactant in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into its solubility and its potential use in drug delivery systems.
Synthesis Methods
6-Cl-2,2-dF-1,3-BD can be synthesized by a variety of methods, including the reaction of chloroacetyl chloride with 2,2-difluoro-1,3-benzodioxole in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields a white crystalline solid with a purity of 98%.
Scientific Research Applications
6-Cl-2,2-dF-1,3-BD has a variety of scientific applications, including as a reagent for the synthesis of pharmaceuticals, agrichemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers, as a reactant in the synthesis of heterocyclic compounds, and as a reagent for the synthesis of fluorinated compounds.
properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2O4/c9-4-2-6-5(1-3(4)7(12)13)14-8(10,11)15-6/h1-2H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKULJNICRNKPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)




